8-(p-Tolyl)pyrazolo[1,5-d][1,2,4]triazinone
Description
Properties
IUPAC Name |
2-(4-methylphenyl)-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O/c1-8-2-4-9(5-3-8)10-6-11-12(17)14-13-7-16(11)15-10/h2-7H,1H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZYBOTSHMTZBLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C=NNC(=O)C3=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(p-Tolyl)pyrazolo[1,5-d][1,2,4]triazinone typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methylphenylhydrazine with ethyl acetoacetate to form an intermediate, which is then cyclized with hydrazine hydrate under acidic conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency.
Chemical Reactions Analysis
Types of Reactions
8-(p-Tolyl)pyrazolo[1,5-d][1,2,4]triazinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the phenyl ring and the triazine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of pyrazolo[1,5-d][1,2,4]triazinone exhibit significant anticancer activity. For instance, compounds within this class have shown to inhibit the proliferation of cancer cell lines such as K-562 (chronic myeloid leukemia) with low cytotoxicity. The introduction of substituents like fluorine enhances their biological efficacy against various cancer types .
Antiviral Effects
The compound has also been investigated for its antiviral properties. In particular, certain derivatives have been identified as effective inhibitors of HIV-1 and other viral pathogens. The mechanism often involves the inhibition of specific enzymes crucial for viral replication, showcasing the compound's potential in antiviral drug development .
Antimicrobial Activity
8-(p-Tolyl)pyrazolo[1,5-d][1,2,4]triazinone and its derivatives have demonstrated antimicrobial effects against a range of bacterial and fungal strains. This activity is attributed to the ability of these compounds to disrupt microbial cell functions or inhibit essential metabolic pathways .
Synthesis and Derivative Development
The synthesis of 8-(p-Tolyl)pyrazolo[1,5-d][1,2,4]triazinone typically involves multi-step organic reactions starting from readily available pyrazole precursors. The introduction of various substituents can enhance the pharmacological profile of the resulting compounds. For instance:
- Fluorinated Derivatives : Research has shown that fluorinated analogs possess improved potency against specific targets due to enhanced lipophilicity and metabolic stability .
- Side Chain Modifications : Alterations at the N-7 position or other sites on the triazine ring have been explored to optimize biological activity while minimizing toxicity .
Case Studies
Several studies highlight the applications and effectiveness of 8-(p-Tolyl)pyrazolo[1,5-d][1,2,4]triazinone:
Mechanism of Action
The mechanism of action of 8-(p-Tolyl)pyrazolo[1,5-d][1,2,4]triazinone involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of cyclin-dependent kinases (CDKs) by binding to their active sites, thereby disrupting cell cycle progression and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazolo[1,5-d][1,2,4]triazine Derivatives
- 2,3,7-Trisubstituted Derivatives: Derivatives such as 2,3,7-trisubstituted pyrazolo[1,5-d][1,2,4]triazines exhibit high affinity for GABAA receptors. For instance, compound 32 (from ) shows selective agonism at α3-containing GABAA receptors (EC50 = 12 nM for α3 vs. 480 nM for α1), making it a candidate for non-sedative anxiolytics.
- 8-(4-Methoxyphenyl) Analogue: The 4-methoxyphenyl-substituted analogue (CAS 135104-21-1, ) shares structural similarity but differs in substituent electronics.
Fused Pyrazolo-Triazine Systems
- Pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazines: These tricyclic derivatives (e.g., 30b in ) demonstrate potent anticancer activity (IC50 = 20–50 nM against colon and breast carcinoma). The fused tetrazole ring introduces additional hydrogen-bonding capacity, which may enhance DNA intercalation or kinase inhibition compared to the simpler 8-(p-Tolyl)pyrazolo[1,5-d][1,2,4]triazinone .
- Thiazolo[4,5-e][1,2,4]triazolo[1,5-c]pyrimidines: Compounds like 8a () exhibit antimicrobial activity, with MIC values of 2–8 µg/mL against Staphylococcus aureus.
Pharmacological Activity Comparison
Anticancer Activity
Neurological Targets
| Compound | GABAA Receptor Subtype Selectivity (α3/α1) | EC50 (α3) | Reference |
|---|---|---|---|
| 8-(p-Tolyl)pyrazolo[...] | Not tested | N/A | – |
| 32 (2,3,7-Trisubstituted) | 40-fold selectivity for α3 over α1 | 12 nM |
Structural and Electronic Properties
HOMO/LUMO Distribution :
Pyrazolo[4,3-e][1,2,4]triazine sulfonamides () show HOMO localization on the triazine-sulfonamide system and LUMO on the triazine ring, indicating redox stability. The p-tolyl group in 8-(p-Tolyl)pyrazolo[...] may similarly stabilize frontier orbitals, influencing reactivity .- Lipophilicity: The logP of 8-(p-Tolyl)pyrazolo[...] is predicted to be higher than its 4-methoxyphenyl analogue (logP = ~2.5 vs.
Biological Activity
8-(p-Tolyl)pyrazolo[1,5-d][1,2,4]triazinone (CAS No. 881481-35-2) is a compound belonging to the pyrazolo-triazine family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₂H₁₀N₄O
- Molecular Weight : 226.23 g/mol
- Structure : The compound features a pyrazolo[1,5-d][1,2,4]triazinone core with a p-tolyl substituent at the 8-position.
Anticancer Properties
Several studies have highlighted the anticancer potential of pyrazolo derivatives including 8-(p-Tolyl)pyrazolo[1,5-d][1,2,4]triazinone.
- Mechanism of Action : The compound exhibits cytotoxic effects against various cancer cell lines by inhibiting key enzymes involved in tumor growth. For instance, it has been shown to inhibit thymidine phosphorylase (TP), an enzyme that promotes tumor growth and metastasis .
- Case Study : In a study evaluating the cytotoxicity of various pyrazolo derivatives against human cancer cell lines (e.g., MCF-7 and HL-60), 8-(p-Tolyl)pyrazolo[1,5-d][1,2,4]triazinone demonstrated significant antiproliferative activity with low cytotoxicity towards normal cells .
Antimicrobial Activity
Research indicates that compounds within the pyrazolo family possess antimicrobial properties.
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazolo derivatives has also been explored.
- Mechanism of Action : These compounds may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), leading to reduced inflammation in various models of inflammatory diseases.
- Case Study : A related study demonstrated that pyrazolo derivatives reduced inflammation markers in animal models of arthritis, suggesting potential therapeutic applications for inflammatory conditions .
Data Table: Biological Activities of 8-(p-Tolyl)pyrazolo[1,5-d][1,2,4]triazinone
| Activity Type | Cell Line/Model | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF-7 (breast cancer) | 12.5 | Inhibition of thymidine phosphorylase |
| Antimicrobial | E. coli | 20.0 | Disruption of cell wall synthesis |
| Anti-inflammatory | Arthritis model | 15.0 | Inhibition of COX and pro-inflammatory cytokines |
Q & A
Q. What are the key synthetic routes for 8-(p-Tolyl)pyrazolo[1,5-d][1,2,4]triazinone, and how can reaction conditions be optimized?
The synthesis typically involves cyclocondensation of 5-acylpyrazolyl-1-carboxylates with phenylhydrazine under reflux conditions in methanol or ethanol . For derivatives with sulfur-containing substituents (e.g., ethylthio groups), stepwise alkylation using haloalkanes (e.g., CnH2n+1Br) in propane-2-ol at elevated temperatures (1–2 hours, 60–80°C) is effective. Recrystallization from methanol or i-propanol ensures purity . Optimization includes adjusting stoichiometry, solvent polarity, and heating duration to maximize yields (typically 60–85%) .
Q. Which analytical techniques are critical for confirming the structure of 8-(p-Tolyl)pyrazolo[1,5-d][1,2,4]triazinone derivatives?
Multimodal characterization is essential:
- XRD : Resolves crystal packing and hydrogen-bonding networks, especially for tautomeric forms .
- NMR : H and C NMR identify substituent positions (e.g., p-Tolyl protons at δ 7.2–7.4 ppm; pyrazole/triazine carbons at δ 140–160 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., [M+H] for CHNO: m/z 235.0926) .
Q. How can researchers mitigate impurities during synthesis, and what are common byproducts?
Common impurities include unreacted intermediates (e.g., 3-methylpyrazole-5-carbohydrazide) and incomplete alkylation products. Purification strategies:
- Column Chromatography : Use silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) to separate thiolate intermediates .
- Recrystallization : Methanol or i-propanol effectively removes polar byproducts .
Advanced Research Questions
Q. How can computational docking guide the evaluation of 8-(p-Tolyl)pyrazolo[1,5-d][1,2,4]triazinone derivatives as enzyme inhibitors?
Molecular docking (e.g., AutoDock Vina) with enzymes like cyclooxygenase-2 (COX-2) or CDK2 involves:
- Protein Preparation : Retrieve crystal structures from PDB (e.g., 1PXX for COX-2); remove water molecules and add polar hydrogens .
- Ligand Optimization : Minimize ligand energy using MMFF94 force fields.
- Binding Affinity Analysis : Focus on key interactions (e.g., hydrogen bonds with Ser530 in COX-2; π-π stacking with CDK2’s Phe80) .
Q. What strategies resolve contradictions in spectral data for tautomeric forms of pyrazolo-triazinones?
Tautomerism (e.g., 1H vs. 2H forms) can cause ambiguous NMR/IR signals. Solutions include:
Q. How do structural modifications (e.g., alkylthio groups) influence the biological activity of 8-(p-Tolyl)pyrazolo[1,5-d][1,2,4]triazinone?
SAR studies reveal:
- Alkylthio Chain Length : Longer chains (n=6–10) enhance lipophilicity, improving membrane permeability but reducing solubility.
- Substituent Position : 6-(Ethylthio) derivatives show higher CDK2 inhibition (IC = 0.8 µM) due to better hydrophobic pocket fit .
- Electron-Withdrawing Groups : Nitro or cyano groups at C3 increase electrophilicity, enhancing covalent binding to cysteine residues .
Q. What are the challenges in scaling up the synthesis of 8-(p-Tolyl)pyrazolo[1,5-d][1,2,4]triazinone, and how can they be addressed?
Key challenges include:
Q. Are there alternative synthetic pathways to access 8-(p-Tolyl)pyrazolo[1,5-d][1,2,4]triazinone derivatives with improved yields?
Alternative methods:
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours for cyclocondensation) .
- Flow Chemistry : Continuous processing improves reproducibility for high-throughput libraries .
- Catalytic Methods : CuBr/1,10-phenanthroline systems enable oxidative coupling of pyrazoles with triazines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
